4/'-n-Octylbiphenyl-4-boronic acid, 97per cent
Description
4/'-n-Octylbiphenyl-4-boronic acid is an organoboron compound with the molecular formula C20H27BO3. It is a white to light yellow solid that is soluble in common organic solvents such as chloroform, dimethyl sulfoxide, and dichloromethane . This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
Properties
CAS No. |
152397-22-3 |
|---|---|
Molecular Formula |
C20H27BO2 |
Molecular Weight |
310.23818 |
Synonyms |
4/'-n-Octylbiphenyl-4-boronic acid, 97% |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4/'-n-Octylbiphenyl-4-boronic acid typically involves the reaction of 4-bromo-n-octylbiphenyl with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is usually heated to facilitate the coupling process .
Industrial Production Methods: On an industrial scale, the production of 4/'-n-Octylbiphenyl-4-boronic acid follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4/'-n-Octylbiphenyl-4-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4/'-n-Octylbiphenyl-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4/'-n-Octylbiphenyl-4-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Biphenylboronic acid: Similar in structure but lacks the octyl group, making it less hydrophobic.
4-Pentyloxyphenylboronic acid: Contains a pentyloxy group instead of an octyl group, affecting its solubility and reactivity.
4-Nitrophenylboronic acid: Contains a nitro group, which significantly alters its electronic properties and reactivity.
Uniqueness: 4/'-n-Octylbiphenyl-4-boronic acid is unique due to its long alkyl chain, which imparts hydrophobic characteristics and influences its solubility and reactivity in organic solvents. This makes it particularly useful in the synthesis of hydrophobic organic compounds and materials .
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